Acid-Hydrolysis Stability: DMIPS (IPDMS) vs. TBS — A 300-Fold Differential that Enables Orthogonal Deprotection Strategies
Under acidic conditions, the isopropyldimethylsilyl (DMIPS) ether group ranks approximately equal to the triethylsilyl (TES) ether in stability—roughly 64-fold more resistant to hydrolysis than trimethylsilyl (TMS), but approximately 300-fold less resistant than tert-butyldimethylsilyl (TBS), which is rated at 20,000 relative to TMS [1][2]. The Gelest deprotection guide explicitly places DMIPS in the tier: TMS ≈ DMPS ≈ MDPS < TES ≈ DMIPS < TPS < TBS < TDS [1]. This positions the target compound's silyl ether in a reactivity window that permits removal with mild acid, catecholborane/Wilkinson's catalyst, or dilute fluoride sources, while leaving TBS, TIPS, and TBDPS ethers intact [1].
| Evidence Dimension | Relative acid-hydrolysis stability (normalized to TMS = 1) |
|---|---|
| Target Compound Data | IPDMS (DMIPS) ≈ 64 (equivalent to TES tier) |
| Comparator Or Baseline | TBS = 20,000; TMS = 1; TIPS = 700,000; TBDPS = 5,000,000 |
| Quantified Difference | IPDMS is ~300-fold less acid-stable than TBS; ~300-fold more stable than TMS |
| Conditions | Acid-catalyzed hydrolysis of trisubstituted silyl ethers; compiled relative rates from Gelest technical reference [1] and Wikipedia silyl ether stability table [2] |
Why This Matters
Procurement of the IPDMS-protected cyclohexenyl triflate is mandatory when a synthetic sequence requires selective deprotection of the silyl ether in the presence of TBS-, TIPS-, or TBDPS-protected intermediates—a scenario where the TBS analog would be inert and the TMS analog would be too labile.
- [1] Gelest Inc. Deprotection of Silyl Ethers. Silicon-Based Blocking Agents Technical Brochure, 2020, pp. 1–325. Relative stability correlation: TMS ≈ DMPS ≈ MDPS < TES ≈ DMIPS < TPS < TBS < TDS. View Source
- [2] Wikipedia contributors. Silyl ether. Wikipedia, The Free Encyclopedia. Acid resistance: TMS (1) < TES (64) < TBS (20,000) < TIPS (700,000) < TBDPS (5,000,000). View Source
